(1-Vinylcyclopropyl)methanol

Description

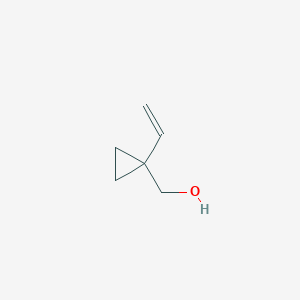

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1-ethenylcyclopropyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-2-6(5-7)3-4-6/h2,7H,1,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCVSBJCBSBDRHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1(CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Vinylcyclopropyl Methanol and Its Derivatives

Stereoselective and Enantioselective Synthesis Approaches

The synthesis of chiral (1-Vinylcyclopropyl)methanol, where the carbon bearing the hydroxyl and vinyl groups is a stereocenter, requires precise control over the reaction's stereochemical outcome. Methodologies have been developed that employ catalytic asymmetric techniques, chiral auxiliaries, and specific strategies for preparing enantiomerically enriched products.

Catalytic Asymmetric Methods

Catalytic asymmetric cyclopropanation represents a highly efficient method for constructing chiral cyclopropanes. These reactions utilize a substoichiometric amount of a chiral catalyst to transfer stereochemical information to the product. For substrates like allylic alcohols, the hydroxyl group can play a key role in directing the catalyst to a specific face of the double bond, thereby controlling the stereochemistry of the newly formed cyclopropane (B1198618) ring.

Several transition-metal-based catalytic systems have proven effective for the asymmetric cyclopropanation of olefins. researchgate.net Key examples include catalysts based on rhodium, cobalt, and copper, often employed for the decomposition of diazo compounds to generate carbene species that then add to an alkene. dicp.ac.cnorganic-chemistry.orgnih.gov For instance, chiral dirhodium complexes are highly effective in catalyzing the reaction between vinyldiazoacetates and dienes. This process proceeds through an initial asymmetric cyclopropanation to form a divinylcyclopropane, which can then undergo further rearrangement. nih.gov The enantioselectivity of these reactions is dictated by the chiral ligands coordinated to the metal center.

Another significant approach is the catalytic asymmetric Simmons-Smith reaction. While the classic Simmons-Smith reaction is diastereoselective, rendering it asymmetric with catalytic quantities of a chiral promoter has been a formidable challenge. nih.gov Success has been achieved in the cyclopropanation of allylic alcohols using zinc carbenoids in the presence of a chiral catalyst. For example, a system employing bis(iodomethyl)zinc (B12336892) with a chiral N,N-bis(methanesulfonyl) derivative of (R,R)-1,2-diaminocyclohexane as a promoter has been shown to effect the catalytic, enantioselective cyclopropanation of a variety of allylic alcohols. acs.org

| Catalyst System | Substrate Type | Key Features |

| Chiral Dirhodium Complexes (e.g., Rh₂(S-PTAD)₄) | Dienes + Vinyldiazoacetates | Forms divinylcyclopropanes with high enantioselectivity. nih.gov |

| Cobalt-Pybox Complexes | Alkenes + Diazoalkanes/gem-dichloroalkanes | Enables asymmetric transfer of nonstabilized carbenes. dicp.ac.cn |

| Chiral Disulfonamide/Zinc | Allylic Alcohols | Catalytic variant of the Simmons-Smith reaction. acs.org |

Chiral Auxiliary and Ligand-Controlled Strategies

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereoselectivity of a subsequent reaction. After the desired transformation, the auxiliary is removed, having imparted its chirality to the product.

In the synthesis of vinylcyclopropane (B126155) derivatives, chiral auxiliaries can be attached to the substrate, for example, as part of an ester or amide functionality on an unsaturated precursor. This approach has been successfully used in reactions involving chiral telluronium ylides. nih.gov In these methods, novel chiral telluronium salts are used to generate allylides that react with α,β-unsaturated esters, ketones, or amides. The choice of base and additives can control which diastereomer is formed, and both diastereomers can be synthesized with excellent enantioselectivity. nih.govresearchgate.net

Another strategy involves the use of a catalytically formed chiral auxiliary. In this approach, a chiral catalyst is first used to install a chiral auxiliary onto an achiral starting material. This newly formed chiral substrate then undergoes a diastereoselective reaction, such as cyclopropanation, where the stereochemistry is controlled by the auxiliary. This method has been demonstrated for the asymmetric cyclopropanation of tetra-substituted olefins, where an oxazolidine (B1195125) chiral auxiliary was first installed via a palladium-catalyzed reaction. nih.gov

Preparation of Enantiomerically Enriched Cyclopropylmethanol (B32771) Derivatives

The preparation of enantiomerically enriched cyclopropylmethanol derivatives is the direct outcome of the catalytic asymmetric and chiral auxiliary-controlled methods described previously. acs.orgnih.gov The asymmetric Simmons-Smith cyclopropanation of allylic alcohols is a particularly powerful tool for this purpose, as it directly installs the hydroxylated stereocenter while forming the cyclopropane ring. nih.govnih.gov

Tandem reactions offer an elegant and efficient route. For example, an asymmetric vinylation of an aldehyde can generate a chiral allylic zinc alkoxide intermediate. Without isolation, this intermediate can then undergo a directed, diastereoselective cyclopropanation using a zinc carbenoid generated in situ. This one-pot procedure provides access to cyclopropyl (B3062369) alcohols with high enantio- and diastereoselectivity. nih.gov

These methods provide direct access to optically active building blocks that are valuable in organic synthesis. nih.gov

Ring-Forming Strategies for the Cyclopropyl Moiety

The construction of the strained three-membered ring is the crucial step in the synthesis of this compound. Strategies generally involve the addition of a one-carbon unit to a double bond in a pre-existing molecule that already contains the vinyl and hydroxyl functionalities or their precursors.

Cyclopropanation Reactions Incorporating Vinyl and Hydroxyl Functionalities

The Simmons-Smith reaction and its variants are classic and highly effective methods for the cyclopropanation of alkenes, particularly allylic alcohols. nih.gov The reaction typically uses a zinc carbenoid, such as that formed from diiodomethane (B129776) and a zinc-copper couple or diethylzinc (B1219324) (the Furukawa reagent). nih.govnih.gov A key feature of this reaction is the directing effect of the hydroxyl group in allylic alcohols. The zinc reagent coordinates to the oxygen atom, delivering the methylene (B1212753) group to the syn face of the double bond, thus establishing a defined relative stereochemistry between the hydroxyl group and the newly formed cyclopropane ring. organic-chemistry.orgresearchgate.net To synthesize this compound, a substrate such as 1,4-pentadien-3-ol (B123337) could undergo a directed Simmons-Smith reaction on the double bond adjacent to the hydroxyl group.

Metal-catalyzed decomposition of diazo compounds in the presence of an appropriate alkene is another powerful method for forming cyclopropane rings. nih.gov Rhodium(II) catalysts are particularly common for this transformation. nih.govnih.gov For example, the reaction of a diene with a vinyldiazoacetate, catalyzed by a chiral rhodium complex, leads to the formation of a divinylcyclopropane. nih.gov This product contains the core vinylcyclopropane structure and can be further elaborated.

| Reaction Name | Reagents | Key Feature |

| Simmons-Smith Reaction | CH₂I₂ + Zn(Cu) or Et₂Zn | Hydroxyl group directs syn-cyclopropanation of allylic alcohols. organic-chemistry.org |

| Rhodium-Catalyzed Cyclopropanation | Diazo compound + Rh(II) catalyst | Versatile method for carbene addition to double bonds. nih.gov |

Functional Group Interconversion and Modification Approaches

Functional group interconversion represents a cornerstone of synthetic organic chemistry, enabling the transformation of one functional group into another. In the context of this compound synthesis, these modifications are pivotal for accessing a diverse range of derivatives.

Reduction Methodologies for Carboxylic Acid Derivatives

The reduction of carboxylic acids and their derivatives, such as esters, to primary alcohols is a fundamental transformation in organic synthesis. For the preparation of this compound, this approach typically involves the reduction of 1-vinylcyclopropane-1-carboxylic acid or its corresponding esters. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent frequently employed for this purpose, as it is capable of reducing carboxylic acids and esters, a feat not achievable with milder reagents like sodium borohydride. researchgate.netlibretexts.org

| Starting Material | Reagent | Intermediate | Product | Ref. |

| 1-Vinylcyclopropane-1-carboxylic acid | Lithium aluminum hydride (LiAlH₄) | Aldehyde | This compound | researchgate.netlibretexts.org |

| Ethyl 1-vinylcyclopropanecarboxylate | Lithium aluminum hydride (LiAlH₄) | Aldehyde | This compound | youtube.com |

Coupling Reactions and Cascade Sequences

Transition-metal-catalyzed coupling reactions and cascade sequences involving vinylcyclopropanes have emerged as powerful tools for the construction of complex carbocyclic frameworks. These methodologies allow for the stereoselective formation of multiple C-C bonds in a single operation, leading to significant increases in molecular complexity.

Rhodium(I)-catalyzed intramolecular [3+2] cycloadditions of 1-yne-vinylcyclopropanes, for instance, provide access to bicyclic cyclopentene (B43876) derivatives. pku.edu.cn This transformation proceeds through the formation of a π-allyl rhodium intermediate, followed by alkene insertion and reductive elimination. pku.edu.cn Similarly, palladium-catalyzed processes, such as the Tsuji-Trost reaction, can be employed in cascade sequences. An intramolecular Tsuji–Trost cascade cyclization of (homo)allylic vicinal diacetates with a pendant β-ketoamide has been shown to produce γ-lactam-fused vinylcyclopropanes with high diastereoselectivity and enantiospecificity. acs.org

Cascade reactions can also be initiated through other means. For example, an iridium-catalyzed hydrogen borrowing reaction can be coupled with a vinylcyclopropane ring expansion to form substituted cyclopentanes from cyclopropyl alcohols and a methyl ketone. nih.gov These advanced strategies highlight the versatility of the vinylcyclopropane moiety in constructing diverse and complex molecular architectures.

| Reaction Type | Catalyst / Reagent | Substrate Type | Product Type | Ref. |

| Intramolecular [3+2] Cycloaddition | Rh(I) complexes | 1-Yne-vinylcyclopropanes | Bicyclic cyclopentenes | pku.edu.cn |

| Intramolecular Tsuji–Trost Cascade | Pd(PPh₃)₄ / TMG | (Homo)allylic vicinal diacetates | γ-Lactam-fused vinylcyclopropanes | acs.org |

| Hydrogen Borrowing / Ring Expansion Cascade | Iridium catalyst | Cyclopropyl alcohols and methyl ketones | Substituted cyclopentanes | nih.gov |

Scalable and Economical Synthetic Procedures

The transition of a synthetic route from laboratory-scale to multi-gram or even kilogram-scale production presents significant challenges, including cost, safety, and operational efficiency. The development of scalable and economical procedures for this compound and its key derivatives is crucial for their practical application.

Development of Multi-Gram Synthesis Protocols

A notable example of a scalable synthesis is the multi-gram preparation of 1-vinylcyclopropyl 4-methylbenzenesulfonate, a versatile intermediate derived from this compound. A practical and economical route has been developed, starting from the inexpensive and readily available ethyl 2-(1,3-dioxolan-2-yl)acetate. researchgate.net

| Step | Starting Material | Reagents | Product | Yield | Ref. |

| 1 | Ethyl 2-(1,3-dioxolan-2-yl)acetate | Ethylmagnesium bromide, Titanium(IV) isopropoxide | 1-(1,3-Dioxolan-2-ylmethyl)cyclopropanol | 70% | researchgate.net |

| 2 | 1-(1,3-Dioxolan-2-ylmethyl)cyclopropanol | Hydrochloric acid | 1-(2-Chloroethyl)cyclopropanol | 99% | researchgate.net |

| 3 | 1-(2-Chloroethyl)cyclopropanol | p-Toluenesulfonyl chloride, Pyridine | 1-(2-Chloroethyl)cyclopropyl 4-methylbenzenesulfonate | 93% | researchgate.net |

| 4 | 1-(2-Chloroethyl)cyclopropyl 4-methylbenzenesulfonate | Potassium tert-butoxide | 1-Vinylcyclopropyl 4-methylbenzenesulfonate | 81% | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 1 Vinylcyclopropyl Methanol Systems

Vinylcyclopropane (B126155) Rearrangements

The vinylcyclopropane rearrangement, a ring expansion reaction that converts a vinyl-substituted cyclopropane (B1198618) to a cyclopentene (B43876), is a well-established process in organic chemistry. wikipedia.orgorganicreactions.org This transformation can be initiated through various means, including thermal, photochemical, and transition metal-catalyzed pathways, each with distinct mechanistic features.

Thermal Rearrangements to Cyclopentenes

The thermal isomerization of vinylcyclopropane to cyclopentene typically requires high temperatures and can proceed through competing mechanistic pathways. nih.govacs.org The nature of the mechanism, whether a concerted pericyclic process or a stepwise diradical pathway, is highly dependent on the substrate's structure and stereochemistry. wikipedia.orgacs.org

The activation energy for the parent vinylcyclopropane rearrangement is approximately 50 kcal/mol. wikipedia.org This value is about 13 kcal/mol lower than the energy required to break a carbon-carbon bond in an unsubstituted cyclopropane, a difference that closely aligns with the resonance stabilization energy of an allyl radical, suggesting the involvement of diradical intermediates. wikipedia.orgacs.org

Mechanistic studies involving deuterium-labeled vinylcyclopropanes have shown that the reaction can yield all four possible stereoisomeric products, which supports a stepwise mechanism. acs.org However, the major product formed is often the one predicted by the Woodward-Hoffmann rules for a concerted, orbital-symmetry-allowed nih.govnih.gov sigmatropic shift. acs.orgacs.org Specifically, the suprafacial nih.govnih.gov-shift with inversion of configuration at the migrating carbon (si) and the antarafacial nih.govnih.gov-shift with retention (ar) are symmetry-allowed. wikipedia.org

For the parent vinylcyclopropane, the product ratio of si:ar:ai:sr (suprafacial-inversion : antarafacial-retention : antarafacial-inversion : suprafacial-retention) has been determined through deuterium (B1214612) labeling experiments. acs.org The preference for these pathways is influenced by the stereochemistry of the starting material, with trans-vinylcyclopropanes favoring the symmetry-allowed products and cis-vinylcyclopropanes tending to yield the symmetry-forbidden products, indicating a greater contribution from the diradical pathway for the cis isomers. wikipedia.org

Table 1: Product Distribution in the Thermal Rearrangement of Deuterium-Labeled Vinylcyclopropane acs.org

| Pathway | Stereochemistry | Product Ratio |

| si | Suprafacial-Inversion | 40% |

| ar | Antarafacial-Retention | 13% |

| ai | Antarafacial-Inversion | 23% |

| sr | Suprafacial-Retention | 24% |

The rearrangement process is often in competition with the thermal stereomutation of the cyclopropane ring itself, which also proceeds through a diradical mechanism but with a slightly lower activation barrier. acs.org

Photochemical Rearrangements and Electron-Transfer Processes

Vinylcyclopropane systems can also undergo rearrangements upon photochemical activation. wikipedia.org These reactions can lead to a variety of products, including the expected cyclopentenes, as well as products from E/Z isomerization and ring-opening to form conjugated dienes. acs.org The specific pathway taken is often dependent on the substitution pattern of the vinylcyclopropane. acs.org

In many cases, the photochemical vinylcyclopropane-to-cyclopentene rearrangement is believed to proceed through a diradical intermediate, similar to the thermal process. acs.org For instance, the photochemical conversion of isopropenylcyclopropane (B1205493) to 1-methylcyclopentene (B36725) has been observed to occur from the excited singlet state. rsc.org

When functional groups are incorporated into the cyclopropane ring, novel photorearrangements can occur. For example, triplet-sensitized irradiation of 1-substituted 1-(2,2-diphenylvinyl)cyclopropanes containing electron-accepting groups (like acetoxyimino or methoxycarbonyl) at the C1 position can lead to the formation of 6,7-dihydro-5H-benzocycloheptene derivatives. acs.org This ring expansion to a seven-membered ring competes with the conventional rearrangement to cyclopentenes. acs.org In the absence of these electron-accepting groups, the typical rearrangement to cyclopentenes is the exclusive pathway observed. acs.org

Electron transfer processes can also mediate vinylcyclopropane rearrangements. researchgate.net Radical cations, generated via single electron transfer (SET), can act as key intermediates, leading to unique chemical transformations. researchgate.net Visible light photocatalysis, proceeding through an energy transfer mechanism, has been utilized for intermolecular [3+2] cycloaddition reactions of vinylcyclopropanes with acetylenic sulfones. nih.govchemrxiv.org In this process, a photosensitizer transfers energy to the vinylcyclopropane, generating a triplet state that undergoes rearrangement and subsequent radical addition, ultimately leading to a cyclopentane (B165970) ring. nih.gov

Transition Metal-Catalyzed Rearrangements

Various transition metals, including nickel, palladium, and rhodium, have been shown to effectively catalyze the rearrangement of vinylcyclopropanes to cyclopentenes, often under much milder conditions than the corresponding thermal reactions. nih.govacs.org These catalysts typically operate by altering the reaction mechanism, avoiding the high-energy diradical intermediates of the thermal process.

Nickel(0) complexes, particularly those ligated with N-heterocyclic carbenes (NHCs), are highly effective catalysts for the isomerization of unactivated vinylcyclopropanes to cyclopentenes. nih.govacs.org These reactions can proceed at room temperature with low catalyst loadings. bohrium.com

A detailed mechanistic model, supported by experimental and computational studies, suggests a multi-step pathway that avoids the formation of radical or zwitterionic intermediates. nih.govacs.orgacs.org The proposed catalytic cycle involves:

Oxidative Addition: The Ni(0) catalyst undergoes oxidative addition to the vinylcyclopropane to form a nickelacyclobutane intermediate. researchgate.net

Haptotropic Shift: This is followed by a haptotropic shift.

Reductive Elimination: The cycle concludes with reductive elimination to release the cyclopentene product and regenerate the active Ni(0) catalyst. nih.govacs.org

The specific rate-determining step can depend on the substrate structure. acs.org The use of bulky NHC ligands is thought to be important for facilitating the formation of the active catalyst species. nih.govacs.org

Table 2: Nickel-Catalyzed Isomerization of Various Vinylcyclopropanes nih.govacs.org

| Substrate Type | Reaction Temperature | Notes |

| 1,1-Disubstituted | Room Temperature | Facile rearrangement without activating groups. |

| Trisubstituted | 60 °C | Requires slightly elevated temperature. |

| 1,2-Disubstituted | Elevated Temperature | Requires activation with an aromatic group. |

Palladium(0) complexes are also widely used to catalyze the ring-opening of vinylcyclopropanes. These reactions often proceed through the formation of a zwitterionic π-allylpalladium intermediate. researchgate.netnih.gov This intermediate can then be trapped by a variety of nucleophiles or participate in cycloaddition reactions.

In formal [3+2] cycloadditions, the π-allyl-palladium species acts as a three-carbon component, reacting with electron-deficient olefins to form highly substituted cyclopentane products. nih.gov The reaction is proposed to involve the conjugate addition of the anionic part of the zwitterionic intermediate to an enone, followed by the resulting enolate trapping the π-allyl cation to close the ring and regenerate the Pd(0) catalyst. nih.gov

Palladium catalysis can also be used in cascade reactions. For example, a palladium-catalyzed (4+3) cyclocondensation between salicylaldehydes and vinylcyclopropanes bearing a phosphonate (B1237965) acceptor group has been developed. nih.gov The reaction sequence involves palladium-catalyzed ring opening, a Horner-Wadsworth-Emmons olefination with the aldehyde, and a subsequent O-allylation to form benzoxepin products. nih.gov Furthermore, palladium on activated carbon has been used for the regioselective reductive ring-opening of vinylcyclopropanes via hydrogenation. acs.org

A novel application of vinylcyclopropane rearrangement has been demonstrated within an iridium-catalyzed hydrogen borrowing cascade, enabling the synthesis of complex, stereo-defined cyclopentanes. nih.gov This process couples the rearrangement with the functionalization of alcohols and ketones. nih.govresearchgate.net

The proposed mechanism for this cascade is distinct from direct transition metal-mediated ring expansion and is thought to involve a radical pathway initiated by single electron transfer (SET). nih.govresearchgate.net The sequence is as follows:

Hydrogen Borrowing (Oxidation): The iridium catalyst oxidizes a cyclopropyl (B3062369) alcohol to the corresponding ketone. nih.gov

Aldol (B89426) Condensation: The cyclopropyl ketone undergoes an aldol condensation with another ketone (e.g., pentamethylphenyl methyl ketone) to form an enone that contains the vinylcyclopropane moiety. nih.govresearchgate.net

Single Electron Transfer (SET): An SET event, potentially from an alkoxide or enolate, to the vinylcyclopropane-containing enone generates a radical-anion. nih.gov

Rearrangement: This radical-anion undergoes a ring-opening/ring-closing rearrangement to form a five-membered enone radical anion. nih.gov

Hydrogen Borrowing (Reduction): The newly formed enone is then reduced by the iridium hydride species (generated in the initial oxidation step), completing the hydrogen borrowing cycle and yielding the final substituted cyclopentane product. nih.gov

This methodology allows for the construction of complex bicyclic systems with high diastereoselectivity, containing up to four contiguous stereocenters. nih.govresearchgate.net

Rhodium-Catalyzed Cycloadditions

The reactivity of (1-Vinylcyclopropyl)methanol and its derivatives in rhodium-catalyzed cycloadditions has been a subject of significant investigation, showcasing the versatility of the vinylcyclopropane (VCP) moiety as a reactive synthon. pku.edu.cnacs.org These reactions often proceed through the formation of a π-allyl metal complex after the cleavage of the cyclopropane ring. pku.edu.cn The vinyl group plays a crucial role by coordinating to the rhodium catalyst, which facilitates the C−C bond activation of the strained three-membered ring. pku.edu.cnwikipedia.org

In the context of intramolecular cycloadditions, systems derived from this compound where a two-carbon unit (like an alkene or alkyne) is tethered to the cyclopropane can undergo [3+2] cycloadditions to form bicyclic structures. pku.edu.cnrsc.orgpku.edu.cn For instance, Rh(I)-catalyzed intramolecular [3+2] cycloadditions of 1-ene-, 1-yne-, and 1-allene-vinylcyclopropanes have been developed, providing an efficient route to cyclopentane- and cyclopentene-embedded bicyclic systems. rsc.orgpku.edu.cn This methodology has been shown to be effective for creating 5,5-bicyclic skeletons and can tolerate various tethers. acs.orgpku.edu.cn

A notable aspect of these cycloadditions is the ability of the VCP unit to act as a three-carbon component, which is a departure from its more common role as a five-carbon synthon in other transition-metal-catalyzed reactions. pku.edu.cnacs.org The regioselectivity of the initial oxidative addition of the rhodium catalyst to the cyclopropane C-C bond is a key factor influencing the reaction pathway. wikipedia.org Mechanistic studies, including kinetic analysis and quantum chemical calculations, have shed light on the intricate steps of these cycloadditions, which typically involve oxidative addition, alkene or alkyne insertion, CO insertion (in carbonylative cycloadditions), and reductive elimination. pku.edu.cnnih.gov

The development of asymmetric variants of these cycloadditions has also been a significant advancement, allowing for the construction of chiral bicyclic structures with high enantioselectivity. pku.edu.cn Furthermore, rhodium catalysis has enabled novel rearrangements and functionalizations of VCP derivatives, expanding the synthetic utility of this structural motif. chemrxiv.org

| Reaction Type | Catalyst | Substrate Type | Product | Key Features |

|---|---|---|---|---|

| Intramolecular [3+2] Cycloaddition | Rh(I) complexes | 1-ene/yne/allene-VCPs | Fused bicyclic cyclopentanes/cyclopentenes | VCP acts as a C3 synthon; formation of bridgehead quaternary centers. pku.edu.cnrsc.orgpku.edu.cn |

| Intramolecular [5+2] Cycloaddition | Rh(I) complexes | cis-VCP-ene | Fused 5,7-bicyclic compounds | VCP acts as a C5 synthon. acs.org |

| [5+2+1] Cycloaddition | Rh(I) complexes | Ene-VCPs and CO | Eight-membered carbocycles | Involves CO insertion into a rhodacycle intermediate. pku.edu.cnnih.govsemanticscholar.org |

| Asymmetric Ring Opening | Rh(I) with chiral ligands | Racemic vinyl cyclopropanes | Chiral branched products | High regioselectivity and enantioselectivity. nih.govacs.org |

Acid-Catalyzed Rearrangements

This compound and related vinylcyclopropane systems undergo characteristic rearrangements under acidic conditions. These transformations are driven by the relief of ring strain in the three-membered ring and the formation of stabilized carbocationic intermediates. The presence of the vinyl group and the hydroxyl group influences the course of these rearrangements.

When subjected to Brønsted or Lewis acids, vinylcyclopropanes can rearrange to form cyclopentene derivatives, a transformation known as the vinylcyclopropane-cyclopentene rearrangement. digitellinc.comorganicreactions.org This process can be understood to proceed through protonation of the vinyl group or the cyclopropane ring, leading to a carbocation that subsequently undergoes ring expansion. For fused vinylcyclopropanes, treatment with Brønsted acids can lead to the opening of the exocyclic cyclopropane bond, forming a charge-separated ion pair that can then cyclize to yield rearranged products. digitellinc.com

In the case of this compound, protonation of the hydroxyl group followed by loss of water would generate a primary carbocation adjacent to both a vinyl group and a cyclopropyl ring. This intermediate is highly unstable and would likely rearrange immediately. Alternatively, protonation of the vinyl group can lead to a tertiary carbocation, which can also trigger rearrangement of the adjacent cyclopropane ring.

The specific outcome of acid-catalyzed rearrangements is highly dependent on the substrate structure and the reaction conditions. For example, the nature of the acid catalyst (e.g., BF₃·Et₂O vs. CH₃SO₃H) and its concentration can influence the product distribution. researchgate.net In some cases, linear dienones can be formed as initial products, which may then undergo further cyclization under more strongly acidic conditions. researchgate.net

Radical-Mediated Rearrangements and Ring-Opening

The vinylcyclopropane moiety is susceptible to reactions involving radical intermediates, leading to a variety of rearrangement and ring-opening products. beilstein-journals.org The high ring strain of the cyclopropane ring facilitates its opening upon the formation of a radical at an adjacent position.

In the context of radical polymerization, vinylcyclopropanes can undergo radical ring-opening polymerization to yield polymers with linear or cyclic repeating units. acs.orgnih.gov This process is initiated by a radical species that adds to the vinyl group, generating a cyclopropylcarbinyl radical. This radical can then undergo rapid ring-opening to form a homoallylic radical, which propagates the polymerization chain. The regiochemistry of the ring-opening and the subsequent propagation steps determine the structure of the resulting polymer. acs.org

Thiyl radicals have been shown to catalyze the ring-opening of vinyl cyclopropyl diborons, generating homoallylic α,α-diboryl radicals. chemrxiv.org These radical intermediates can then participate in [3+2] cycloadditions with olefins to produce substituted cyclopentanes. chemrxiv.org This demonstrates that the cyclopropane ring can be activated towards ring-opening by the formation of a radical on an adjacent atom.

The presence of a hydroxyl group in this compound can also influence radical-mediated reactions. For instance, in related cyclopropanol (B106826) systems, homolytic cleavage of the O-H bond can lead to an oxygen-centered radical, which can then induce ring-opening of the cyclopropane. beilstein-journals.org

Mechanistic Elucidation of Rearrangement Pathways

The mechanisms of vinylcyclopropane rearrangements have been a subject of extensive experimental and computational investigation. wikipedia.orgnih.gov These studies have revealed that the rearrangement can proceed through different pathways, including concerted pericyclic processes and stepwise diradical or zwitterionic intermediates, depending on the substrate and reaction conditions (thermal, photochemical, or catalytic). wikipedia.org

For the thermal vinylcyclopropane-cyclopentene rearrangement, kinetic data and secondary kinetic isotope effects have been used to probe the nature of the transition state. wikipedia.org While some evidence points towards a concerted mechanism, product distributions often suggest a stepwise diradical pathway. wikipedia.orgacs.org Computational studies using density functional theory (DFT) have been instrumental in mapping the potential energy surfaces for these rearrangements. strath.ac.uknih.gov These calculations have helped to rationalize the stereospecificity of the reaction and the relative energies of competing pathways, such as stereoisomerization and rsc.orgrsc.org-rearrangements. strath.ac.uknih.gov The major product is often formed via a pathway that is essentially diradical in character. nih.gov

In transition metal-catalyzed rearrangements, such as those promoted by Ni(0) or Rh(I), the mechanism involves the formation of organometallic intermediates. nih.govnih.gov For Ni(0)-catalyzed rearrangements, a multi-step pathway involving oxidative addition, haptotropic shift, and reductive elimination has been proposed, with no evidence for the intermediacy of free radicals or zwitterions. nih.gov For rhodium-catalyzed cycloadditions, the mechanism involves the cleavage of the cyclopropane ring to form a π-allyl rhodium complex. pku.edu.cn The subsequent steps of insertion and reductive elimination determine the final product. pku.edu.cnnih.gov

| Reaction Type | Proposed Intermediate(s) | Key Mechanistic Features | Supporting Evidence |

|---|---|---|---|

| Thermal Rearrangement | Diradical species | Stepwise cleavage of C-C bond; competitive stereoisomerization. wikipedia.org | Product distribution, computational studies. wikipedia.orgnih.gov |

| Rhodium-Catalyzed Cycloaddition | π-Allyl rhodium complex, rhodacyclohexene | Oxidative addition, insertion, reductive elimination. pku.edu.cnpku.edu.cn | Kinetic studies, isolation of intermediates, DFT calculations. pku.edu.cnnih.gov |

| Acid-Catalyzed Rearrangement | Carbocation | Protonation followed by ring expansion or opening. digitellinc.com | Product analysis under varying acidic conditions. researchgate.net |

| Radical-Mediated Ring-Opening | Cyclopropylcarbinyl radical, homoallylic radical | Radical addition to vinyl group followed by ring opening. acs.org | Polymer structure analysis, trapping experiments. nih.gov |

Ring-Opening Reactions of the Cyclopropane Core

Nucleophilic Ring-Opening Reactions

The cyclopropane ring in systems related to this compound can be susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups. These reactions, often referred to as homologous Michael additions, provide a route to 1,3-difunctionalized compounds. thieme-connect.com The ring-opening is driven by the release of the inherent ring strain of the three-membered ring. nih.gov

In donor-acceptor (D-A) cyclopropanes, where the cyclopropane ring is substituted with both an electron-donating group (like a vinyl or aryl group) and an electron-accepting group, the polarization of the C-C bonds facilitates nucleophilic attack. nih.gov The nucleophile typically attacks the carbon atom bearing the donor group, leading to cleavage of the bond between the two substituted carbons. nih.gov

While this compound itself lacks a strong electron-withdrawing group to be considered a classic D-A cyclopropane, derivatization of the methanol (B129727) functionality could introduce such activation. For instance, conversion to an ester or ketone would enhance the electrophilicity of the cyclopropane ring. The stereochemical outcome of these reactions often proceeds with inversion of configuration at the carbon atom undergoing nucleophilic attack, analogous to an Sₙ2 reaction. thieme-connect.com A variety of nucleophiles, including amines, indoles, and carbon nucleophiles like malonates and nitro compounds, have been employed in the ring-opening of activated cyclopropanes. thieme-connect.comrsc.org

Electrophile-Mediated Ring-Opening Reactions

The cyclopropane ring can also be opened through reactions with electrophiles. dalalinstitute.com The vinyl group in this compound can direct the reactivity in such transformations. Electrophilic attack on the double bond can lead to the formation of a carbocation, which can be stabilized by the adjacent cyclopropyl group. This can then be followed by rearrangement or attack by a nucleophile, often resulting in ring-opened products.

In the presence of an electrophile, the cyclopropane ring itself can act as a nucleophile, leading to its cleavage. dalalinstitute.com For aryl-substituted cyclopropanes, photoredox-catalyzed ring-opening oxo-amination has been reported, where a single-electron transfer from the aryl cyclopropane to a photocatalyst generates a radical cation intermediate that is susceptible to nucleophilic attack and ring-opening. researchgate.net While this compound is not aromatic, the vinyl group provides a site of unsaturation that can participate in similar electron transfer processes under appropriate conditions.

Furthermore, the reaction of vinylcyclopropanes with electrophiles can lead to the formation of a variety of products depending on the nature of the electrophile and the reaction conditions. For example, the addition of an electrophile to the vinyl group can be followed by intramolecular attack of the cyclopropane ring, leading to the formation of larger ring systems.

Strategies for Selective Carbon-Carbon Bond Cleavage

The selective cleavage of carbon-carbon (C-C) bonds in this compound and related vinylcyclopropane (VCP) systems is a powerful strategy in organic synthesis, allowing for the construction of complex molecular architectures. acs.orgnih.govbohrium.comresearchgate.net The high ring strain of the cyclopropane ring (approximately 28 kcal/mol) provides a thermodynamic driving force for ring-opening reactions. nih.gov Transition metal catalysis is a predominant strategy to achieve selective C-C bond scission in VCPs. acs.orgnih.govbohrium.comresearchgate.net

Transition metals such as palladium, rhodium, nickel, iron, ruthenium, cobalt, and iridium can effectively catalyze the cleavage of C-C bonds in both activated and non-activated VCPs. nih.govresearchgate.net In the case of non-activated VCPs, which lack strong electron-withdrawing groups on the cyclopropane ring, the typical mechanism involves oxidative addition of the metal to the distal C-C bond of the cyclopropane ring to form a metallacycle intermediate. nih.gov This intermediate can then undergo further transformations, such as cycloaddition reactions. nih.gov

For activated VCPs, which possess electron-withdrawing groups, the presence of a transition metal catalyst facilitates the formation of a zwitterionic π-allylmetal species. nih.gov For instance, palladium(0) catalysts can react with activated VCPs to generate a η³-allylpalladium complex through oxidative addition, which can then undergo further reactions like CO insertion. acs.org Similarly, Rh(I) catalysts can coordinate to the vinyl group of VCPs, triggering a C-C bond cleavage to form π-allyl rhodacycles, which can then participate in cycloaddition reactions. acs.org

The regioselectivity of the C-C bond cleavage can often be controlled by the choice of catalyst and ligands. For example, in palladium-catalyzed reactions of keto-vinylidenecyclopropanes, the use of different sterically bulky phosphine (B1218219) ligands can direct the cleavage to either the proximal or distal C-C bond of the cyclopropane ring. rsc.org

Below is a table summarizing various transition metals used for selective C-C bond cleavage in VCPs and the typical intermediates formed.

| Transition Metal | Type of VCP | Key Intermediate | Reaction Type |

| Palladium (Pd) | Activated/Non-activated | π-Allylpalladium complex | Cycloaddition, Ring-opening |

| Rhodium (Rh) | Activated/Non-activated | π-Allyl rhodacycle | Cycloaddition |

| Nickel (Ni) | Non-activated | Metallacycle | Domino coupling |

| Iron (Fe) | Non-activated | - | Carbonylation |

| Ruthenium (Ru) | Non-activated | - | Cycloaddition |

Photoredox Catalysis in Ring-Opening Reactions

Photoredox catalysis has emerged as a powerful and sustainable tool for initiating chemical transformations under mild conditions, and it has been successfully applied to the ring-opening reactions of vinylcyclopropanes. rsc.orgnih.gov Visible-light-induced reactions offer an alternative to traditional thermal or metal-catalyzed methods. rsc.orgrsc.org

One approach involves the use of an organocatalyst in a photoredox radical ring-opening polymerization (rROP) of functionalized VCPs. nih.gov This method allows for the synthesis of polymers with controlled molecular weights and compositions under mild conditions, using light sources such as white or blue LEDs. nih.gov The mechanism involves the generation of a radical species that initiates the ring-opening of the VCP monomer. nih.gov

In another strategy, visible light can directly induce cycloaddition reactions of VCPs without the need for a catalyst or additives. rsc.org For example, the [5 + 2] cycloaddition of VCPs with thioparabanates can be achieved under visible light, leading to the formation of sulfur-containing seven-membered heterocycles. rsc.org This highlights the potential of light-mediated activation of VCPs for the construction of complex heterocyclic systems. rsc.org

The application of photoredox catalysis in the ring-opening of VCPs is a growing area of research with the potential for the development of novel and efficient synthetic methodologies. rsc.org

Reaction with Exogenous Reagents and Solvents

Additions to the Vinyl Moiety

The vinyl group of this compound is susceptible to addition reactions, providing a pathway for further functionalization of the molecule. While the cyclopropane ring is prone to ring-opening, under certain conditions, selective reactions at the vinyl moiety can be achieved.

One example of such a transformation is a palladium-catalyzed process that involves the initial C-N bond formation with a vinyl bromide to generate an enamine in situ. This enamine can then participate in a Michael addition reaction with an alkylidene malonate. organic-chemistry.org While this example involves a vinyl bromide, the principle of forming a reactive intermediate from the vinyl group that then undergoes addition is applicable. This type of reactivity, known as cine-substitution, results in the formation of a new bond at a different position than the original functional group. organic-chemistry.org

The electrophilic nature of the vinyl group can be exploited in various addition reactions, including the addition of nucleophiles. The specific conditions and reagents will determine whether the reaction occurs at the vinyl group or if it leads to ring-opening of the cyclopropane.

Reactions with Alcohols (e.g., Methanol)

The reaction of this compound with other alcohols, such as methanol, can proceed through different pathways depending on the reaction conditions and the presence of catalysts. Alcohols can act as nucleophiles, adding to activated double bonds. sioc-journal.cn

In the context of VCPs, the presence of an acid catalyst can protonate the vinyl group, leading to the formation of a carbocation. This carbocation can then be trapped by methanol, resulting in an ether product. This reaction is analogous to the acid-catalyzed hydration of alkenes. libretexts.orglibretexts.org The regioselectivity of the addition would be governed by Markovnikov's rule, with the nucleophile (methanol) adding to the more substituted carbon of the double bond. youtube.com

Furthermore, methanol can play a catalytic role in certain reactions. For instance, in some anodic coupling reactions, methanol can facilitate the trapping of cation radicals. nih.gov While not a direct reaction with the vinyl group, it demonstrates the ability of methanol to participate in reactions involving reactive intermediates derived from unsaturated systems.

It has been shown that methanol can undergo nucleophilic addition to vinyl systems, such as 8-vinylpurine, to yield the corresponding substituted purine (B94841) derivative. sioc-journal.cn This suggests that under appropriate conditions, a similar addition to the vinyl group of this compound could be achieved.

Functionalization through Cascade Reactions

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes that allow for the formation of multiple chemical bonds in a single synthetic operation. baranlab.org20.210.105 this compound and its derivatives are excellent substrates for cascade reactions due to the presence of multiple reactive sites: the hydroxyl group, the vinyl group, and the strained cyclopropane ring. researchgate.netnih.gov

One notable example is an iridium-catalyzed hydrogen borrowing cascade reaction. In this process, a cyclopropyl alcohol can be oxidized in situ to a vinyl cyclopropanone (B1606653) intermediate. This intermediate then undergoes a radical-initiated ring expansion to form a cyclopentenone. researchgate.net This sequence demonstrates the power of cascade reactions to transform a relatively simple starting material into a more complex cyclic system in one pot. researchgate.net

Palladium catalysis is also widely used to initiate cascade reactions with VCPs. For instance, a palladium-catalyzed ring-opening of a vinylcyclopropane can generate a π-allylpalladium intermediate. This intermediate can then be trapped by a nucleophile, leading to the formation of a new ring system. A formal [3+4] cycloaddition of phosphonate-functionalized vinylcyclopropanes with salicylaldehydes has been developed, which proceeds through a palladium-catalyzed ring-opening followed by a Horner-Wadsworth-Emmons olefination and an O-allylation to afford benzoxepins. nih.gov

These cascade reactions offer a powerful strategy for the rapid construction of complex molecules from simple precursors, highlighting the synthetic utility of the this compound scaffold. rsc.org

Computational and Theoretical Investigations of 1 Vinylcyclopropyl Methanol Chemistry

Quantum Mechanical Studies of Reaction Mechanisms

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in mapping out the potential energy surfaces of reactions involving vinylcyclopropanes. These studies allow for the detailed characterization of transition states and intermediates, which is crucial for understanding reaction pathways.

The vinylcyclopropane-cyclopentene rearrangement is a hallmark reaction of vinylcyclopropane (B126155) derivatives. DFT calculations have been employed to investigate the mechanism of this rearrangement, which can proceed through either a concerted pericyclic pathway or a stepwise mechanism involving diradical intermediates. wikipedia.orgnih.gov Studies on substituted vinylcyclopropanes have shown that the nature of the transition states and the stability of intermediates are highly dependent on the substitution pattern. nih.gov

For a molecule like (1-Vinylcyclopropyl)methanol, DFT studies would focus on locating the transition state for the initial C-C bond cleavage of the cyclopropane (B1198618) ring. The calculations would provide the geometry of this transition state, its vibrational frequencies (confirming it as a first-order saddle point with one imaginary frequency), and the activation energy barrier. nih.govacs.org The presence of the hydroxymethyl group (-CH2OH) at the C1 position would be expected to influence the stability of the resulting diradical intermediate through electronic and steric effects.

Below is a hypothetical data table illustrating the kind of information that would be obtained from DFT calculations on the rearrangement of a substituted vinylcyclopropane.

| Parameter | Value | Method/Basis Set |

| Activation Energy (kcal/mol) | 25.8 | B3LYP/6-31G |

| Transition State C1-C2 Bond Length (Å) | 2.15 | B3LYP/6-31G |

| Transition State C2-C5 Bond Length (Å) | 2.30 | B3LYP/6-31G |

| Imaginary Frequency (cm⁻¹) | -450 | B3LYP/6-31G |

| Note: This data is illustrative and based on typical values for vinylcyclopropane rearrangements. |

Computational studies are powerful in predicting the regioselectivity and stereoselectivity of chemical reactions. nih.govacs.org In the context of this compound, DFT calculations can be used to determine which of the possible rearrangement pathways is energetically favored. For instance, the initial cleavage of the C1-C2 or C1-C3 bond of the cyclopropane ring would lead to different diradical intermediates and ultimately different products. By comparing the activation energies for these competing pathways, the regioselectivity can be predicted.

Stereoselectivity in the vinylcyclopropane rearrangement is governed by orbital symmetry rules for concerted processes and by the conformational preferences of diradical intermediates in stepwise mechanisms. wikipedia.org DFT calculations can model the different stereoisomeric transition states and intermediates to predict the stereochemical outcome of the reaction. For example, calculations can differentiate between suprafacial and antarafacial pathways in a concerted wikipedia.orgnih.gov-sigmatropic shift. wikipedia.org The stereoselectivity is often influenced by substituents that can favor specific conformations of the diradical intermediates, thereby directing the stereochemical course of the ring closure. nih.gov

A potential energy surface (PES) provides a comprehensive picture of a chemical reaction, depicting the energy of the system as a function of its geometry. rsc.orgmuni.cz For the reactions of this compound, computational mapping of the PES can reveal the minimum energy paths connecting reactants, transition states, intermediates, and products. rsc.org This allows for a detailed understanding of the entire reaction landscape.

By mapping the PES, researchers can identify not only the primary reaction pathway but also competing side reactions and the barriers separating them. For the vinylcyclopropane rearrangement, the PES would show the energy profile for the ring opening to a diradical intermediate, the subsequent conformational changes of this intermediate, and the final ring closure to form the cyclopentene (B43876) product. nih.gov The shape of the PES is crucial for understanding the dynamics of the reaction. acs.org

Conformational Analysis and Steric Effects

The reactivity of this compound is also influenced by its conformational preferences. The molecule can exist in various conformations arising from the rotation around the C-C single bonds. The cyclopropane ring itself is not planar and exhibits a puckered conformation. libretexts.orgdalalinstitute.com

Computational methods can be used to determine the relative energies of different conformers and the energy barriers for their interconversion. For this compound, important conformational variables include the orientation of the vinyl group relative to the cyclopropane ring and the orientation of the hydroxymethyl group. Steric interactions between the substituents can significantly influence the population of different conformers and, consequently, their reactivity. dspmuranchi.ac.incutm.ac.in For example, the lowest energy conformer will be the one that minimizes steric clash between the vinyl and hydroxymethyl groups.

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of this compound is key to its chemical behavior. researchgate.netescholarship.org The cyclopropane ring possesses "bent" bonds with significant p-character, allowing it to conjugate with the adjacent vinyl π-system. This conjugation stabilizes the molecule but also activates it for reactions like the vinylcyclopropane rearrangement.

Electronic structure analysis, often performed using methods like Natural Bond Orbital (NBO) analysis, can quantify the extent of this conjugation and the charge distribution within the molecule. scispace.com These analyses can help in predicting the reactivity of different sites in the molecule. For instance, the electron density at the different carbon atoms can indicate their susceptibility to nucleophilic or electrophilic attack. The energies of the frontier molecular orbitals (HOMO and LUMO) are also important indicators of reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Computational Design of Catalytic Systems and Ligands

Computational chemistry plays a crucial role in the rational design of catalysts and ligands for specific chemical transformations. pku.edu.cnresearchgate.net For reactions involving this compound, such as transition metal-catalyzed cycloadditions or rearrangements, computational methods can be used to design catalysts that enhance reaction rates and control selectivity. chemrxiv.orgscispace.com

DFT calculations can be used to model the interaction of this compound with a metal catalyst. By studying the mechanism of the catalyzed reaction, including the structures and energies of catalyst-substrate complexes and transition states, researchers can understand the factors that control the catalytic activity and selectivity. researchgate.net This knowledge can then be used to design new ligands that modify the steric and electronic properties of the metal center to improve the catalyst's performance. For example, a computational study on a Rh(I)-catalyzed [5+2+1] cycloaddition of ene-vinylcyclopropanes was used to design an efficient catalytic system. pku.edu.cn

Advanced Spectroscopic Techniques for Mechanistic and Structural Elucidation in 1 Vinylcyclopropyl Methanol Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the mechanisms of reactions involving (1-Vinylcyclopropyl)methanol. Its ability to provide detailed information about molecular structure, connectivity, and chemical environment in solution makes it invaluable for tracking transformations and identifying intermediate species.

Elucidation of Reaction Intermediates

The vinylcyclopropane (B126155) moiety is known to undergo a variety of rearrangements, often proceeding through short-lived, low-concentration intermediates such as diradicals or zwitterions. researchgate.net While direct NMR observation of highly reactive intermediates like diradicals is often challenging due to their short lifetimes, NMR is crucial for detecting and characterizing more stable precursors and subsequent products, thereby providing strong evidence for proposed mechanistic pathways.

In-situ (or operando) NMR monitoring, where spectra are acquired directly as a reaction proceeds inside the NMR tube, is a powerful approach. nasa.gov For reactions of this compound, such as acid-catalyzed ring-opening or thermal rearrangements, this technique allows for the real-time tracking of reactant consumption and product formation. By observing the appearance and disappearance of specific signals, researchers can identify precursor species, potential stable intermediates, and side products, helping to piece together the complete reaction sequence. For example, in studies on analogous fluorinated vinylcyclopropanes, ¹⁹F NMR has been effectively used to monitor the progress of thermal rearrangements, including facile cis/trans stereoisomerization of the cyclopropane (B1198618) ring prior to the main rearrangement. illinois.edu A similar approach using ¹H and ¹³C NMR for this compound would involve monitoring the characteristic signals of the vinyl, cyclopropyl (B3062369), and carbinol protons and carbons.

The following table illustrates the typical ¹H and ¹³C NMR chemical shifts for this compound, which serve as a baseline for identifying structural changes during a reaction.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Cyclopropyl CH₂ | ~0.5 - 0.9 | ~10 - 15 |

| Quaternary Cyclopropyl C | N/A | ~20 - 25 |

| CH₂OH | ~3.5 | ~68 |

| Vinylic CH₂ | ~5.0, ~5.2 | ~112 |

| Vinylic CH | ~5.8 | ~140 |

| Note: These are approximate chemical shift ranges and can vary based on the solvent and other molecular substituents. |

Any deviation from these signals during a reaction, such as the disappearance of the high-field cyclopropyl proton signals and the appearance of new olefinic or aliphatic signals, would indicate the consumption of the starting material and the formation of ring-opened or rearranged products.

Stereochemical Assignment through Advanced NMR Methods

Many reactions of this compound can generate new stereocenters, leading to diastereomeric or enantiomeric products. Determining the precise stereochemistry is critical and can be achieved through advanced, multi-dimensional NMR techniques.

The protons of the methylene (B1212753) group on the cyclopropane ring of this compound are diastereotopic due to the chiral center at the carbinol-bearing carbon. docbrown.info This means they are chemically non-equivalent and will exhibit different chemical shifts and distinct couplings to neighboring protons. Analysis of these coupling constants (J-values) can provide initial clues about the relative stereochemistry.

For more definitive assignments, two-dimensional Nuclear Overhauser Effect (NOE) experiments are employed. Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are paramount. netlify.appquora.comresearchgate.netnist.gov These experiments detect correlations between protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected through bonds. quora.com

For a reaction product derived from this compound, observing a NOE correlation between a proton on a newly formed stereocenter and a proton on the original part of the molecule can establish their relative orientation (syn or anti). For example, in a cyclization product, a NOESY cross-peak between a cyclopropyl proton and a proton on the newly formed ring would confirm a cis relationship. ROESY is often used for medium-sized molecules where the NOE effect can be zero, ensuring that through-space correlations can be observed. nist.gov

In complex cases with multiple diastereomers, computational methods are increasingly used in conjunction with NMR. The GIAO (Gauge-Independent Atomic Orbital) method can be used to calculate the theoretical NMR chemical shifts for all possible diastereomers. lctsbible.comdocbrown.info By comparing the calculated spectra with the experimental data, the correct stereoisomer can be assigned with a high degree of confidence. lctsbible.com

Infrared (IR) and Raman Spectroscopy for Functional Group Transformations and Bond Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and the nature of its chemical bonds. washington.eduresearchgate.net These methods are highly complementary and are essential for monitoring reactions of this compound that involve changes in functional groups or alterations to the carbon skeleton. pjps.pk

Infrared (IR) spectroscopy is particularly sensitive to vibrations of polar bonds, making it an excellent tool for identifying the key functional groups in this compound. The prominent O-H stretching vibration of the alcohol group appears as a strong, broad band, while the C-O stretching vibration also gives a characteristic signal. researchgate.netnasa.govrsc.org

Raman spectroscopy , conversely, relies on changes in polarizability and is highly sensitive to the vibrations of non-polar, symmetric bonds. pjps.pk This makes it ideal for probing the C=C bond of the vinyl group and the C-C bonds within the cyclopropane ring. The vinylcyclopropane moiety itself has a characteristic Raman spectrum that can be used to identify its presence.

During a chemical transformation, such as the oxidation of the alcohol to an aldehyde or carboxylic acid, IR spectroscopy would clearly show the disappearance of the O-H stretch and the appearance of a strong C=O stretching band. In a reaction involving the ring-opening of the cyclopropane, both IR and Raman would detect the loss of the characteristic cyclopropyl ring vibrations.

The table below summarizes the expected characteristic vibrational frequencies for this compound.

| Vibrational Mode | Functional Group | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Alcohol | IR | ~3200 - 3600 | Strong, Broad |

| C-H Stretch (sp²) | Vinyl | IR / Raman | ~3080 - 3100 | Medium |

| C-H Stretch (sp³) | CH₂OH, Cyclopropyl | IR / Raman | ~2850 - 3000 | Strong |

| C=C Stretch | Vinyl | Raman | ~1640 | Strong |

| O-H Bend | Alcohol | IR | ~1350 - 1450 | Medium |

| C-O Stretch | Alcohol | IR | ~1050 | Strong |

| Cyclopropane Ring "Breathing" | Cyclopropyl | Raman | ~1200 | Medium |

| =C-H Bend (Out-of-plane) | Vinyl | IR | ~910, 990 | Strong |

| Note: These are typical frequency ranges. Actual values can be shifted by molecular structure and sample phase. |

UV-Visible Spectroscopy in Photochemical and Catalytic Investigations

UV-Visible spectroscopy measures the electronic transitions within a molecule, typically from π, σ, and n orbitals to higher energy anti-bonding orbitals. For this compound, the primary chromophore is the vinyl group, which undergoes a π → π* transition. The cyclopropane ring acts as a moderate auxochrome, causing a slight bathochromic (red) shift of the olefin's absorption maximum, which typically falls in the far-UV region (around 190-200 nm).

The main utility of UV-Vis spectroscopy in the study of this compound is in monitoring photochemical and certain catalytic reactions. Vinylcyclopropanes are known to undergo photochemical rearrangements and visible light-mediated cycloadditions. For instance, visible light photocatalysis can be used to activate the double bond, enabling reactions such as the addition of water across the vinylcyclopropane system.

During such a reaction, UV-Vis spectroscopy can be used to monitor the reaction kinetics. If the product of the reaction has a different chromophore or if the conjugation is altered, the absorption spectrum will change accordingly. For example, if a rearrangement leads to a more extended conjugated system, a significant bathochromic shift in the maximum absorption wavelength (λ_max) would be observed. By tracking the change in absorbance at a specific wavelength over time, the rate of the reaction can be determined.

X-ray Diffraction Analysis of Crystalline Derivatives and Reaction Products

While NMR and vibrational spectroscopy provide powerful tools for structural elucidation in solution and bulk phases, single-crystal X-ray diffraction provides the ultimate, unambiguous determination of a molecule's three-dimensional structure in the solid state, including its absolute stereochemistry.

This compound itself is a liquid at room temperature, making it unsuitable for direct single-crystal X-ray analysis. However, the technique is invaluable for determining the structure of its crystalline derivatives or solid reaction products. For instance, if a reaction of this compound yields a solid product with new stereocenters, growing a suitable crystal of this product allows for its precise structural determination. This method has been successfully used to determine the absolute configuration of products resulting from the asymmetric ring-opening of other vinyl cyclopropanes.

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the electron density distribution within the crystal, from which a complete 3D model of the molecule can be constructed. This model details exact bond lengths, bond angles, and the relative and absolute configuration of all stereocenters. The structural information obtained from X-ray crystallography is often considered the "gold standard" and is used to definitively confirm stereochemical assignments that were tentatively made based on NMR data.

Synthetic Applications of 1 Vinylcyclopropyl Methanol As a Versatile Building Block

Construction of Bridged and Fused Polycyclic Systems

The inherent ring strain of the cyclopropane (B1198618) moiety in (1-vinylcyclopropyl)methanol provides a potent driving force for a variety of ring-opening and rearrangement reactions, which have been ingeniously harnessed for the synthesis of complex bridged and fused polycyclic systems. These intricate scaffolds are prevalent in numerous natural products and medicinally important compounds.

One notable strategy involves the acid-catalyzed rearrangement of vinylcyclopropanes to afford cyclopentene (B43876) derivatives. This transformation, when applied intramolecularly, can lead to the formation of fused ring systems. For instance, derivatives of this compound can be designed with a tethered nucleophile, which, upon acid-promoted ring opening of the cyclopropane, can trap the resulting carbocation to forge a new ring.

Furthermore, transition metal-catalyzed reactions have proven to be particularly effective in activating the vinylcyclopropane (B126155) unit for the construction of polycyclic frameworks. Palladium-catalyzed intramolecular [3+2] cycloaddition reactions of vinylcyclopropanes with tethered alkenes or alkynes have been developed to synthesize bicyclo[3.3.0]octane and related fused systems. In these processes, the this compound unit acts as a three-carbon component, reacting with a two-carbon partner to construct the five-membered ring.

Bridged systems have also been accessed through intramolecular Michael-type additions. By generating a vinylnitroso species in situ from a derivative of this compound, a tethered carbon nucleophile can undergo a conjugate addition to form various bridged carbobicyclic compounds, including [3.2.1]-, [2.2.2]-, and [2.2.1]-ring systems. researchgate.netrsc.org This methodology highlights the versatility of the vinylcyclopropane moiety in participating in diverse cyclization strategies.

A recent study demonstrated the rapid synthesis of oxabicyclo[3.1.0]hexanols from various vinylcyclopropanes, which then served as precursors for complex polycyclic compounds. rsc.orgnih.gov For example, a Lewis acid-mediated intramolecular Friedel–Crafts alkylation of a phenyl amide-substituted oxabicyclo[3.1.0]hexanol, derived from a vinylcyclopropane, yielded a tetracyclic lactam in good yield. nih.gov

| Starting Material Class | Reaction Type | Resulting Polycyclic System | Key Features |

| Vinylcyclopropane derivatives | Acid-catalyzed rearrangement | Fused cyclopentene systems | Intramolecular trapping of a carbocation intermediate. |

| Vinylcyclopropanes with tethered alkenes/alkynes | Palladium-catalyzed [3+2] cycloaddition | Bicyclo[3.3.0]octane systems | Acts as a three-carbon component in the cycloaddition. |

| Vinylcyclopropane derivatives | Intramolecular Michael-type addition | Bridged carbobicyclic systems ([3.2.1], [2.2.2], [2.2.1]) | In situ generation of a reactive vinylnitroso species. researchgate.netrsc.org |

| Vinylcyclopropanes | Iodo-cyclization followed by intramolecular Friedel-Crafts alkylation | Fused tetracyclic lactams | Formation of an intermediate oxabicyclo[3.1.0]hexanol. rsc.orgnih.gov |

Enantioselective Synthesis of Complex Chiral Molecules

The development of asymmetric methodologies to access enantiomerically enriched molecules is a cornerstone of modern organic synthesis. This compound and its derivatives have played a significant role in this arena, both as targets of enantioselective synthesis and as chiral building blocks for the construction of more complex stereochemically defined molecules.

A significant breakthrough in this area has been the development of one-pot catalytic methods for the enantio- and diastereoselective synthesis of vinylcyclopropyl alcohols. One such method involves an enantioselective carbon-carbon bond formation promoted by a zinc-based catalyst to generate an allylic alkoxide intermediate. This intermediate then undergoes an in situ alkoxide-directed cyclopropanation to furnish the desired syn-vinylcyclopropyl alcohols with high enantiomeric excess (ee) and diastereomeric ratio (dr). nih.gov Specifically, the process starts with the hydroboration of enynes, followed by transmetalation to zinc to form dienylzinc reagents. The enantioselective addition of these reagents to aldehydes generates the key dienyl zinc alkoxides, which are then cyclopropanated. nih.gov

| Method | Key Steps | Product | Enantioselectivity (ee) | Diastereoselectivity (dr) |

| MIB-based zinc catalyst | Enantioselective C-C bond formation, in situ alkoxide-directed cyclopropanation | syn-Vinylcyclopropyl alcohols | 76–93% | >19:1 |

Once obtained in enantiomerically pure form, chiral this compound can serve as a versatile starting material for the synthesis of other complex chiral molecules. The vinyl group can be elaborated through various transformations such as epoxidation, dihydroxylation, or metathesis, while the cyclopropylmethanol (B32771) moiety can be used to direct subsequent stereoselective reactions or can be transformed into other functional groups.

For example, the enantiomerically enriched vinylcyclopropane can undergo diastereoselective epoxidation, and the resulting epoxide can be opened by a variety of nucleophiles to install new stereocenters with high fidelity. This strategy provides access to a range of complex acyclic and heterocyclic chiral molecules.

Formation of Skipped Dienes and Remote Stereocenters

The controlled formation of skipped dienes (1,4-dienes) and the establishment of stereocenters at remote positions within a molecule represent significant challenges in organic synthesis. The unique reactivity of cyclopropylmethanol derivatives, including this compound, has provided elegant solutions to these problems through selective ring-opening strategies.

A powerful approach involves the palladium-catalyzed remote functionalization of stereodefined polysubstituted alkenyl cyclopropylmethanol derivatives. This methodology allows for the generation of both vicinal and distant stereocenters with high selectivity. For instance, the palladium-catalyzed addition of an aryl iodide to a 1,1-biscyclopropyl methanol (B129727) derivative triggers a selective ring-opening of one cyclopropane ring, leading to the formation of a skipped diene. This process can create two distant quaternary stereocenters with excellent diastereoselectivity.

The key to this transformation is the ability of the palladium catalyst to selectively cleave a carbon-carbon bond within the cyclopropyl (B3062369) ring. The regioselectivity of this cleavage is often directed by the substitution pattern on the cyclopropane and the nature of the palladium catalyst and ligands. By carefully designing the substrate, chemists can control which bond is broken, leading to the desired skipped diene product.

Furthermore, this strategy allows for the control of remote stereocenters. The stereochemistry of the starting cyclopropylmethanol can be relayed to the newly formed stereocenters in the skipped diene product. This stereochemical transfer is a powerful tool for the synthesis of complex acyclic molecules with multiple, well-defined stereocenters.

| Substrate Type | Reaction | Key Outcome | Stereochemical Control |

| Alkenyl cyclopropyl carbinol | Palladium-catalyzed ring-opening | Formation of two distant (1,4) quaternary stereocenters | High diastereoselectivity |

| Alkenyl cyclopropylmethanol | Palladium-catalyzed ring-opening | Formation of 1,5-distant stereocenters | High diastereoselectivity |

| 1,1-Biscyclopropyl methanol derivative | Palladium-catalyzed addition of aryl iodide and ring-opening | Formation of skipped dienes with two distant quaternary carbon centers | Excellent diastereoselectivity |

Utilization in Cascade and Multicomponent Reactions

Cascade reactions, also known as domino or tandem reactions, and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation without the isolation of intermediates. This compound and its derivatives are excellent substrates for such processes due to the sequential reactivity of the vinyl and cyclopropyl groups.

The ring-opening of vinylcyclopropanes can initiate a cascade of reactions. For example, a thiyl-radical addition to the vinyl group of a vinylcyclopropyl oxime ether can trigger a ring-opening of the cyclopropane, generating a homoallylic carbon-centered radical. This radical can then participate in subsequent reactions, such as hydroxylation or an aldol-type reaction, leading to the formation of complex products in a single pot.

Palladium-catalyzed cascade reactions have also been developed. A palladium-catalyzed intermolecular (4+3) cyclocondensation of salicylaldehydes and vinylcyclopropanes bearing a phosphonate (B1237965) acceptor group has been reported. This reaction proceeds via a palladium-catalyzed ring opening of the vinylcyclopropane, followed by a Horner-Wadsworth-Emmons olefination with the salicylaldehyde (B1680747) and a subsequent O-allylation to form substituted benzoxepins in high yields.

While specific examples detailing the use of this compound itself in MCRs are emerging, its structural motifs are well-suited for such transformations. For instance, a three-component coupling of an aldehyde, a vinylcyclopropylmethanol derivative, and a nitrile could potentially proceed through a Prins-type reaction initiated by the activation of the alcohol, followed by trapping of the resulting carbocation by the nitrile in a Ritter-type reaction, all triggered by the reactivity of the vinylcyclopropane unit.

| Reaction Type | Initiating Step | Subsequent Steps | Final Product |

| Thiyl-radical initiated domino reaction | Thiyl-radical addition to vinyl group | Ring-opening, hydroxylation/aldol-type reaction | α-Hydroxy or β-hydroxy oxime ethers |

| Palladium-catalyzed cascade | Ring-opening of vinylcyclopropane | Horner-Wadsworth-Emmons olefination, O-allylation | Substituted benzoxepins |

Role in the Generation of Homoallylic Alcohols and Ethers

Homoallylic alcohols and ethers are important structural motifs found in many natural products and are valuable intermediates in organic synthesis. The ring-opening of cyclopropyl carbinol systems, such as this compound, provides a direct and stereoselective route to these compounds.

A highly efficient Lewis-acid-catalyzed ring-opening nucleophilic substitution of cyclopropyl allylic alcohols has been developed for the synthesis of (E)-δ-vinyl-homoallylic alcohols and ethers. When water or alcohols are used as nucleophiles in the presence of a catalyst like gallium(III) triflate (Ga(OTf)₃), the desired homoallylic alcohols or ethers are obtained in good yields. This reaction proceeds through the formation of a stabilized carbocation upon ring opening of the protonated cyclopropylmethanol, which is then trapped by the nucleophile. The (E)-selectivity of the newly formed double bond is a key feature of this transformation.

| Catalyst | Nucleophile | Product | Key Features |

| Ga(OTf)₃ | Water | (E)-δ-Vinyl-homoallylic alcohol | Mild reaction conditions, good functional group tolerance. |

| Ga(OTf)₃ | Alcohols | (E)-δ-Vinyl-homoallylic ether | Mild reaction conditions, good functional group tolerance. |

| Yb(OTf)₃ | Pyrazoles | (E)-δ-Vinyl-homoallylic pyrazole | Demonstrates the versatility with N-nucleophiles. |

This methodology offers a significant advantage over traditional methods for the synthesis of homoallylic alcohols and ethers, as it allows for the construction of these motifs with concomitant formation of a new carbon-carbon double bond with defined stereochemistry. The ready availability of substituted this compound derivatives further enhances the synthetic utility of this approach, providing access to a wide range of structurally diverse homoallylic alcohols and ethers.

Q & A

[Basic] What are the optimal synthetic routes for (1-Vinylcyclopropyl)methanol, and how can reaction conditions be optimized for yield and purity?

Answer:

The synthesis of this compound typically involves cyclopropanation of vinyl precursors followed by hydroxylation. A common approach is the use of transition metal catalysts (e.g., palladium or copper) to facilitate cyclopropane ring formation. For example, vinyl Grignard reagents reacting with epoxides under controlled temperatures (0–25°C) can yield cyclopropane intermediates, which are subsequently oxidized to the alcohol using mild oxidizing agents like pyridinium chlorochromate (PCC) . Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., THF) enhance reaction kinetics.

- Catalyst loading : 5–10 mol% catalyst concentrations balance cost and efficiency.

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) or distillation under reduced pressure improves purity.

Yield and purity are validated via GC-MS (for volatile intermediates) and ¹H/¹³C NMR (for structural confirmation) .

[Advanced] How do electronic and steric effects in this compound influence its reactivity in [2+2] or [4+2] cycloaddition reactions?

Answer:

The strained cyclopropane ring and electron-rich vinyl group in this compound enable unique reactivity in cycloadditions. Computational studies (e.g., DFT calculations) reveal:

- Electron density distribution : The vinyl group acts as a dienophile in Diels-Alder reactions, with activation energies reduced by 15–20 kcal/mol compared to non-cyclopropane analogs.

- Steric effects : Substituents on the cyclopropane ring hinder transition-state geometries, altering regioselectivity. For example, bulky groups at the 1-position disfavor [2+2] pathways.

Experimental validation involves kinetic isotope effect (KIE) studies and X-ray crystallography of adducts to map transition states .

[Basic] What analytical techniques are critical for characterizing this compound and its derivatives?

Answer:

Key techniques include:

- NMR spectroscopy : ¹H NMR (δ 4.5–5.5 ppm for vinyl protons; δ 1.0–2.0 ppm for cyclopropane protons) and ¹³C NMR (δ 90–110 ppm for sp² carbons) confirm structure .

- IR spectroscopy : O-H stretches (~3200–3600 cm⁻¹) and C=C stretches (~1640 cm⁻¹) identify functional groups.

- Mass spectrometry : High-resolution MS (HRMS) differentiates isomers via exact mass matching.

- Chromatography : HPLC with UV detection (λ = 210–220 nm) monitors purity in polar derivatives .

[Advanced] How can researchers resolve contradictions in reported physical properties (e.g., solubility, stability) of this compound?

Answer:

Discrepancies in data often arise from impurities or methodological variability. A systematic approach includes:

- Replication : Synthesize the compound using published protocols and compare results.

- Controlled degradation studies : Use accelerated stability testing (40°C/75% RH for 6 months) with LC-MS to identify decomposition pathways .